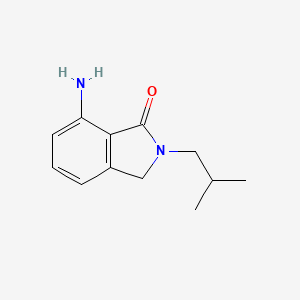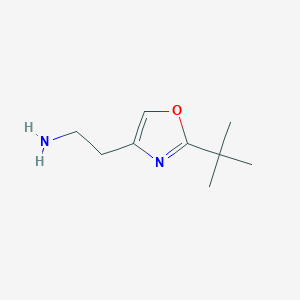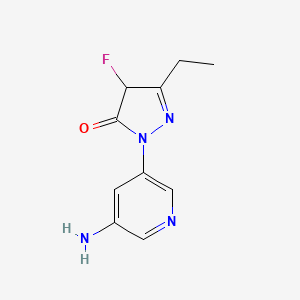![molecular formula C12H13N3O3 B13174852 6-[(Morpholin-4-yl)carbonyl]-1,3-benzoxazol-2-amine](/img/structure/B13174852.png)
6-[(Morpholin-4-yl)carbonyl]-1,3-benzoxazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Morpholine-4-carbonyl)-1,3-benzoxazol-2-amine is a heterocyclic compound that features a benzoxazole core substituted with a morpholine-4-carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Morpholine-4-carbonyl)-1,3-benzoxazol-2-amine typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Morpholine-4-carbonyl Group: The morpholine-4-carbonyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzoxazole intermediate with morpholine-4-carbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-(Morpholine-4-carbonyl)-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Morpholine-4-carbonyl chloride in the presence of triethylamine.
Major Products
Oxidation: Oxidized derivatives of the benzoxazole core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzoxazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6-(Morpholine-4-carbonyl)-1,3-benzoxazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-(Morpholine-4-carbonyl)-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
6-(Morpholine-4-carbonyl)thiazol-2-yl-2-(piperazin-1-yl)acetamide hydrochloride: Similar in structure but contains a thiazole ring instead of a benzoxazole ring.
2-((2-fluoro-3-(morpholine-4-carbonyl)phenyl)amino)thiazol-4(5H)-one: Contains a thiazole ring and a fluoro-substituted phenyl group.
Uniqueness
6-(Morpholine-4-carbonyl)-1,3-benzoxazol-2-amine is unique due to its specific combination of a benzoxazole core and a morpholine-4-carbonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H13N3O3 |
|---|---|
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
(2-amino-1,3-benzoxazol-6-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C12H13N3O3/c13-12-14-9-2-1-8(7-10(9)18-12)11(16)15-3-5-17-6-4-15/h1-2,7H,3-6H2,(H2,13,14) |
Clave InChI |
YYGZVPWBWUDERZ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)C2=CC3=C(C=C2)N=C(O3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


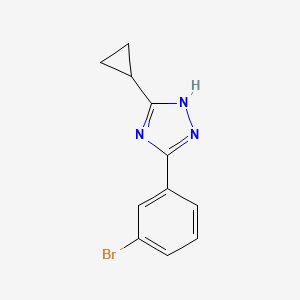
![1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13174774.png)
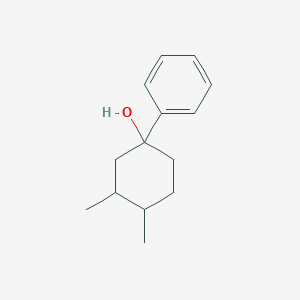


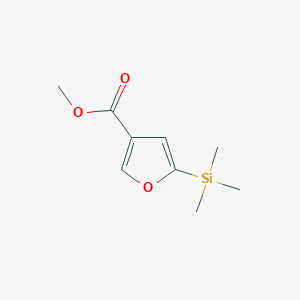

![{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanol](/img/structure/B13174803.png)
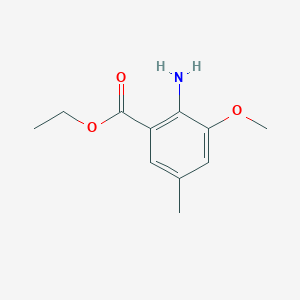

![(1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol](/img/structure/B13174838.png)
